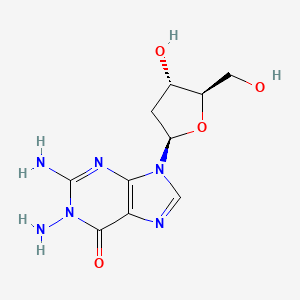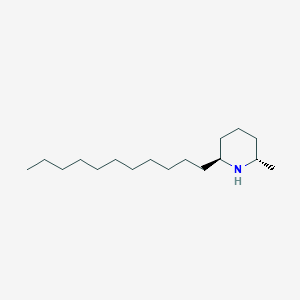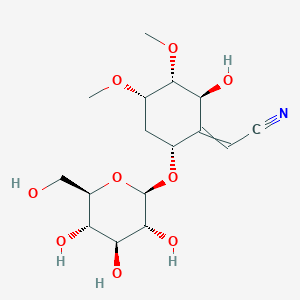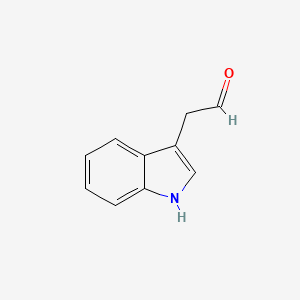
2-(1H-吲哚-3-基)乙醛
描述
Indoleacetaldehyde, also known as tryptaldehyde, belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Indoleacetaldehyde is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Indoleacetaldehyde has been detected in multiple biofluids, such as feces and saliva. Within the cell, indoleacetaldehyde is primarily located in the cytoplasm and mitochondria. Indoleacetaldehyde exists in all eukaryotes, ranging from yeast to humans. Indoleacetaldehyde participates in a number of enzymatic reactions. In particular, Indoleacetaldehyde can be biosynthesized from tryptamine through the action of the enzyme kynurenine 3-monooxygenase. Furthermore, Indoleacetaldehyde can be converted into indoleacetic acid through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. Furthermore, Indoleacetaldehyde can be biosynthesized from indole-3-pyruvate; which is mediated by the enzyme pyruvate decarboxylase. Finally, Indoleacetaldehyde can be converted into tryptophol through the action of the enzyme alcohol dehydrogenase. In humans, indoleacetaldehyde is involved in the tryptophan metabolism pathway. Outside of the human body, indoleacetaldehyde can be found in a number of food items such as cocoa bean, japanese persimmon, scarlet bean, and alpine sweetvetch. This makes indoleacetaldehyde a potential biomarker for the consumption of these food products.
Indol-3-ylacetaldehyde is an indoleacetaldehyde that is acetaldehyde in which one of the methyl hydrogens are replaced by a indol-3-yl group. It is an intermediate metabolite in the metabolism of tryptophan. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a bacterial metabolite and a mouse metabolite.
科学研究应用
色氨酸代谢中的中间代谢物
2-(1H-吲哚-3-基)乙醛是色氨酸代谢中的中间代谢物 . 色氨酸是一种必需氨基酸,在许多生物过程中发挥着至关重要的作用。 它被我们的身体用来帮助制造烟酸和血清素,血清素是一种帮助调节情绪的神经递质 .
吲哚衍生物的生物潜力
吲哚衍生物,包括 2-(1H-吲哚-3-基)乙醛,具有多种生物活性 . 这些包括抗病毒、抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 .
血浆代谢物生物标志物
2-(1H-吲哚-3-基)乙醛的衍生物色氨酸醛用作与继发性甲状旁腺功能亢进和甲状旁腺激素相关的血浆代谢物生物标志物 . 这表明 2-(1H-吲哚-3-基)乙醛可能在医疗诊断中使用 .
各种酶的底物
2-(1H-吲哚-3-基)乙醛的衍生物吲哚-3-乙醛是各种酶的底物 . 这些包括视网膜特异性铜胺氧化酶、醛脱氢酶 X(线粒体)、胺氧化酶 B、阿米洛利敏感性胺氧化酶、醛脱氢酶(线粒体)、脂肪醛脱氢酶、4-三甲胺丁醛脱氢酶、醛脱氢酶(二聚体 NADP 优先)、醛脱氢酶家族 7 成员 A1、胺氧化酶 A、醛脱氢酶 1A3 和膜铜胺氧化酶 .
作为人类代谢物的角色
2-(1H-吲哚-3-基)乙醛在人类代谢物中发挥作用 . 人类代谢物是代谢的中间产物和产物,它们可用于研究人类生物学和疾病 .
作为细菌代谢物的角色
除了作为人类代谢物的角色外,2-(1H-吲哚-3-基)乙醛也作为细菌代谢物发挥作用 . 细菌代谢物具有多种应用,从作为抗生素到充当微生物群落中的信号分子 .
作为小鼠代谢物的角色
2-(1H-吲哚-3-基)乙醛也作为小鼠代谢物发挥作用 . 小鼠代谢物通常在研究中被用作人类生物学和疾病的模型 .
8. 作为酿酒酵母代谢物的角色 2-(1H-吲哚-3-基)乙醛在酿酒酵母代谢物中发挥作用 . 酿酒酵母,也称为面包酵母,是一种广泛用于生物学研究的模式生物 .
安全和危害
作用机制
Target of Action
2-(1H-indol-3-yl)acetaldehyde, also known as Indole-3-acetaldehyde, is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
For instance, it can act as a substrate for various dehydrogenases, which are enzymes that catalyze the removal of hydrogen atoms from a particular molecule .
Biochemical Pathways
2-(1H-indol-3-yl)acetaldehyde is an intermediate metabolite in the metabolism of tryptophan . Tryptophan is an essential amino acid that serves as a precursor for many bioactive substances, including serotonin and melatonin. The metabolism of tryptophan involves several steps, and 2-(1H-indol-3-yl)acetaldehyde plays a role in these biochemical pathways .
Pharmacokinetics
Given its role as an intermediate metabolite in tryptophan metabolism, it is likely that it is rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of 2-(1H-indol-3-yl)acetaldehyde’s action are largely dependent on the specific biochemical pathways it is involved in. As a substrate for various enzymes, it can influence the activity of these enzymes and thus affect the overall biochemical pathway .
Action Environment
The action, efficacy, and stability of 2-(1H-indol-3-yl)acetaldehyde can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect enzyme activity and thus influence the action of 2-(1H-indol-3-yl)acetaldehyde . .
生化分析
Biochemical Properties
2-(1H-indol-3-yl)acetaldehyde is involved in several biochemical reactions. It interacts with various enzymes, including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, and amiloride-sensitive amine oxidase . These interactions are crucial for the compound’s role in metabolic pathways, particularly in the conversion of tryptophan to indole-3-acetic acid, a key plant hormone . The nature of these interactions involves the oxidation of 2-(1H-indol-3-yl)acetaldehyde to indole-3-acetic acid, facilitated by the aforementioned enzymes .
Cellular Effects
2-(1H-indol-3-yl)acetaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways. Additionally, it has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. The compound also shows promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Molecular Mechanism
At the molecular level, 2-(1H-indol-3-yl)acetaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, to modulate their activity . For instance, it acts as a substrate for aldehyde dehydrogenase, leading to the production of indole-3-acetic acid . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indol-3-yl)acetaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to 2-(1H-indol-3-yl)acetaldehyde has been observed to have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities.
Dosage Effects in Animal Models
The effects of 2-(1H-indol-3-yl)acetaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1H-indol-3-yl)acetaldehyde is involved in the metabolic pathways of tryptophan. It is an intermediate in the conversion of tryptophan to indole-3-acetic acid, a process that involves several enzymes, including tryptophan aminotransferase and aldehyde dehydrogenase . This compound also affects metabolic flux by influencing the levels of other metabolites in the tryptophan pathway .
Transport and Distribution
Within cells and tissues, 2-(1H-indol-3-yl)acetaldehyde is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(1H-indol-3-yl)acetaldehyde plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biochemical properties and effects .
属性
IUPAC Name |
2-(1H-indol-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOUMGHGSPMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180582 | |
| Record name | Indoleacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoleacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2591-98-2 | |
| Record name | Indole-3-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoleacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoleacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLE-3-ACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoleacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cowpea aphids (Aphis craccivora) on broad bean plants affect the release of volatile organic compounds?
A1: The study by [] demonstrates that broad bean plants infested with A. craccivora release a blend of volatile organic compounds, including 2-(1H-indol-3-yl)acetaldehyde. Interestingly, these volatiles are emitted not only from the site of aphid feeding but also systemically from undamaged leaves, indicating a plant-wide defense response. [] This suggests that 2-(1H-indol-3-yl)acetaldehyde, along with other emitted volatiles, may play a role in attracting natural enemies of the aphids, such as coccinellid predators, to the infested plant. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





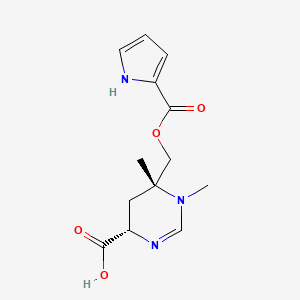
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
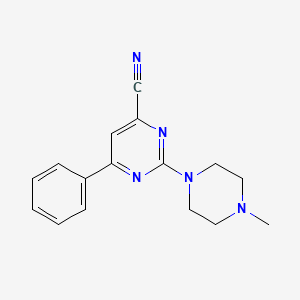
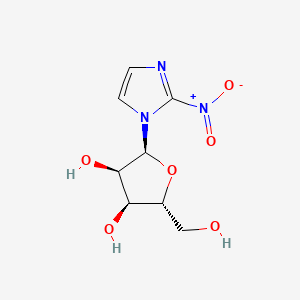
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
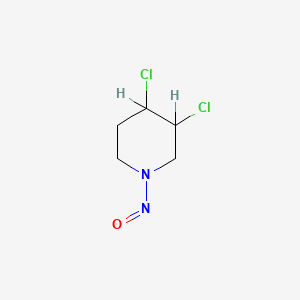
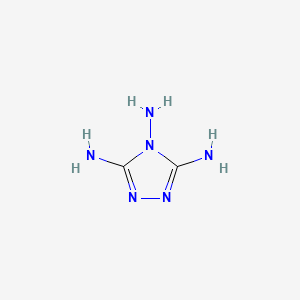
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
